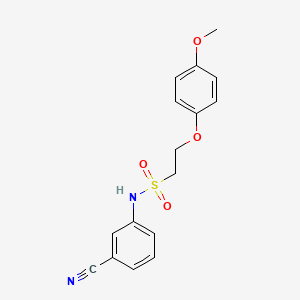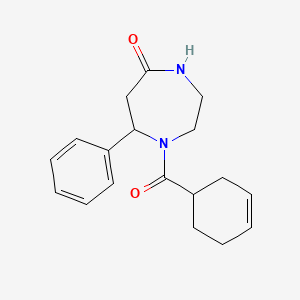![molecular formula C13H16N4O3S B7554020 1-cyclopentyl-N-methylsulfonylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7554020.png)
1-cyclopentyl-N-methylsulfonylpyrazolo[3,4-b]pyridine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyclopentyl-N-methylsulfonylpyrazolo[3,4-b]pyridine-5-carboxamide, also known as CSPC, is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. CSPC is a small molecule that has shown promising results in scientific research, particularly in the areas of cancer treatment, neurological disorders, and inflammation.
Mecanismo De Acción
The mechanism of action of 1-cyclopentyl-N-methylsulfonylpyrazolo[3,4-b]pyridine-5-carboxamide is not fully understood, but it is believed to work by inhibiting certain enzymes and pathways that are involved in cancer growth and inflammation. 1-cyclopentyl-N-methylsulfonylpyrazolo[3,4-b]pyridine-5-carboxamide has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
Studies have shown that 1-cyclopentyl-N-methylsulfonylpyrazolo[3,4-b]pyridine-5-carboxamide has several biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the promotion of neuroprotection. 1-cyclopentyl-N-methylsulfonylpyrazolo[3,4-b]pyridine-5-carboxamide has also been shown to have antioxidant properties, which may contribute to its overall health benefits.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-cyclopentyl-N-methylsulfonylpyrazolo[3,4-b]pyridine-5-carboxamide for lab experiments is its small size, which allows it to easily penetrate cells and tissues. 1-cyclopentyl-N-methylsulfonylpyrazolo[3,4-b]pyridine-5-carboxamide is also relatively stable and easy to synthesize, making it a cost-effective option for research studies. However, one limitation of 1-cyclopentyl-N-methylsulfonylpyrazolo[3,4-b]pyridine-5-carboxamide is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for 1-cyclopentyl-N-methylsulfonylpyrazolo[3,4-b]pyridine-5-carboxamide research, including further studies on its anti-cancer properties and its potential applications in the treatment of neurological disorders. Additionally, research is needed to fully understand the mechanism of action of 1-cyclopentyl-N-methylsulfonylpyrazolo[3,4-b]pyridine-5-carboxamide and to identify any potential side effects or limitations of its use. Overall, 1-cyclopentyl-N-methylsulfonylpyrazolo[3,4-b]pyridine-5-carboxamide shows great promise as a potential therapeutic agent for a variety of health conditions, and further research is needed to fully explore its potential applications.
Métodos De Síntesis
The synthesis of 1-cyclopentyl-N-methylsulfonylpyrazolo[3,4-b]pyridine-5-carboxamide involves several steps, including the reaction of pyrazole with 2,3-dichloropyridine, followed by the reaction of the resulting compound with cyclopentylamine and N-methylsulfonyl chloride. The final product is obtained through purification and isolation techniques.
Aplicaciones Científicas De Investigación
1-cyclopentyl-N-methylsulfonylpyrazolo[3,4-b]pyridine-5-carboxamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the treatment of cancer. Studies have shown that 1-cyclopentyl-N-methylsulfonylpyrazolo[3,4-b]pyridine-5-carboxamide has anti-cancer properties, particularly against breast cancer cells. 1-cyclopentyl-N-methylsulfonylpyrazolo[3,4-b]pyridine-5-carboxamide has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1-cyclopentyl-N-methylsulfonylpyrazolo[3,4-b]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S/c1-21(19,20)16-13(18)10-6-9-8-15-17(12(9)14-7-10)11-4-2-3-5-11/h6-8,11H,2-5H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDJVCWYWGWMSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC(=O)C1=CN=C2C(=C1)C=NN2C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-N-methylsulfonylpyrazolo[3,4-b]pyridine-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(5-Methyl-1,2-oxazol-3-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one](/img/structure/B7553937.png)

![1-[1-[3-(1,3,5-Trimethylpyrazol-4-yl)propanoyl]piperidin-3-yl]imidazolidin-2-one](/img/structure/B7553962.png)
![1,3-Dimethyl-6-[(4-methylazepan-1-yl)methyl]pyrimidine-2,4-dione](/img/structure/B7553975.png)


![N-(1,4-dioxaspiro[4.5]decan-8-yl)-4-methylazepane-1-carboxamide](/img/structure/B7553980.png)
![4-[4-(1-methylimidazol-2-yl)piperazine-1-carbonyl]-1H-quinolin-2-one](/img/structure/B7553982.png)

![[1-(4-Methylphenyl)-5-propan-2-yltriazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7554000.png)
![2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl(1H-pyrazol-5-yl)methanone](/img/structure/B7554008.png)


